Cas no 328552-96-1 (3-Aminomethyl Benzamidine Dihydrochloride)
3-Aminomethyl Benzamidine Dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- Benzenecarboximidamide,3-(aminomethyl)-, hydrochloride (1:2)
- 3-(aminomethyl)benzenecarboximidamide,dihydrochloride
- 3-Aminomethyl-benzamidine 2HCl
- 3-aminomethylbenzamidine dihydrochloride
- 3-(Aminomethyl)benzene-1-carboximidamide--hydrogen chloride (1/2)
- MFCD03419268
- AKOS027327805
- 3-AMINOMETHYL BENZAMIDINE 2HCL
- 3-(Aminomethyl)benzimidamidedihydrochloride
- 3-(aminomethyl)benzenecarboximidamide;dihydrochloride
- 3-(Aminomethyl)benzimidamide dihydrochloride
- 328552-96-1
- Z1860991513
- 3-aminomethyl benzamidine dihydrochloride, AldrichCPR
- 3-Aminomethyl benzamidine DiHCl
- AS-44386
- A821465
- A56054
- SCHEMBL3666539
- 3-(aminomethyl)benzamidine dihydrochloride;3-AMINOMETHYL BENZAMIDINE 2HCL
- DTXSID20373384
- EN300-180208
- 3-(aminomethyl)benzene-1-carboximidamide dihydrochloride
- CS-0064060
- Benzenecarboximidamide, 3-(aminomethyl)-, dihydrochloride
- 3-Aminomethyl benzamidine dihydrochloride
- 3-Aminomethyl Benzamidine Dihydrochloride
-
- MDL: MFCD03419268
- Inchi: 1S/C8H11N3.2ClH/c9-5-6-2-1-3-7(4-6)8(10)11;;/h1-4H,5,9H2,(H3,10,11);2*1H
- InChI Key: UVUKPVGDBSBZDF-UHFFFAOYSA-N
- SMILES: Cl.Cl.NCC1C=CC=C(C(=N)N)C=1
Computed Properties
- Exact Mass: 221.04900
- Monoisotopic Mass: 221.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 144
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.9Ų
Experimental Properties
- Color/Form: Solid
- Boiling Point: 298.3°Cat760mmHg
- Flash Point: 134.2°C
- PSA: 75.89000
- LogP: 3.53370
3-Aminomethyl Benzamidine Dihydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P280;P305+P351+P338
- Storage Condition:Room temperature
3-Aminomethyl Benzamidine Dihydrochloride Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
3-Aminomethyl Benzamidine Dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A577055-50mg |
3-Aminomethyl Benzamidine Dihydrochloride |
328552-96-1 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A577055-100mg |
3-Aminomethyl Benzamidine Dihydrochloride |
328552-96-1 | 100mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A577055-500mg |
3-Aminomethyl Benzamidine Dihydrochloride |
328552-96-1 | 500mg |
$ 210.00 | 2022-06-08 | ||
| AstaTech | A56054-0.25/G |
3-AMINOMETHYL BENZAMIDINE 2HCL |
328552-96-1 | 96% | 0.25/G |
$78 | 2022-06-01 | |
| AstaTech | A56054-1/G |
3-AMINOMETHYL BENZAMIDINE 2HCL |
328552-96-1 | 96% | 1/G |
$180 | 2022-06-01 | |
| AstaTech | A56054-5/G |
3-AMINOMETHYL BENZAMIDINE 2HCL |
328552-96-1 | 96% | 5/G |
$760 | 2022-06-01 | |
| Alichem | A019143316-5g |
3-(Aminomethyl)benzimidamide dihydrochloride |
328552-96-1 | 97% | 5g |
$676.70 | 2023-09-02 | |
| Alichem | A019143316-10g |
3-(Aminomethyl)benzimidamide dihydrochloride |
328552-96-1 | 97% | 10g |
$1015.05 | 2023-09-02 | |
| Alichem | A019143316-25g |
3-(Aminomethyl)benzimidamide dihydrochloride |
328552-96-1 | 97% | 25g |
$1591.92 | 2023-09-02 | |
| eNovation Chemicals LLC | D963865-250mg |
3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE |
328552-96-1 | 97% | 250mg |
$305 | 2024-06-06 |
3-Aminomethyl Benzamidine Dihydrochloride Suppliers
3-Aminomethyl Benzamidine Dihydrochloride Related Literature
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Additional information on 3-Aminomethyl Benzamidine Dihydrochloride
Introduction to 3-Aminomethyl Benzamidine Dihydrochloride (CAS No. 328552-96-1)
3-Aminomethyl Benzamidine Dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 328552-96-1, is a significant compound in the field of pharmaceutical and biochemical research. This compound belongs to the benzamidine class, characterized by its amine and benzoyl functional groups, which contribute to its unique chemical properties and biological activities. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various experimental applications.
The structural motif of 3-Aminomethyl Benzamidine Dihydrochloride consists of a benzene ring substituted with an amidine group at the 3-position and a primary amine at the 4-position. This configuration allows for diverse interactions with biological targets, particularly enzymes and receptors. The amidine group is known for its ability to form stable hydrogen bonds, which is crucial for its role as a pharmacophore in drug design. Additionally, the presence of both amine and carboxylate groups in the dihydrochloride salt form contributes to its chelating properties, enabling complexation with metal ions.
In recent years, 3-Aminomethyl Benzamidine Dihydrochloride has garnered attention in the development of novel therapeutic agents. Its potential applications span across multiple therapeutic areas, including antiviral, anticancer, and anti-inflammatory treatments. The compound's ability to inhibit certain proteases has made it a candidate for investigating mechanisms related to viral replication and cancer progression. Furthermore, its structural similarity to known bioactive molecules suggests that it may serve as a scaffold for designing next-generation drugs with improved efficacy and reduced side effects.
One of the most compelling aspects of 3-Aminomethyl Benzamidine Dihydrochloride is its role in enzyme inhibition studies. Specifically, it has been explored as an inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in tissue degradation and remodeling. MMPs play a critical role in various pathological processes, including cancer metastasis and inflammation. By inhibiting these enzymes, 3-Aminomethyl Benzamidine Dihydrochloride may help modulate these processes, offering a potential therapeutic strategy. Preliminary studies have demonstrated its ability to bind to MMPs with high affinity, suggesting promising results for further development.
Another area where 3-Aminomethyl Benzamidine Dihydrochloride shows promise is in antiviral research. Viruses often rely on host cell enzymes for their replication cycle, making these enzymes attractive targets for antiviral drugs. The compound's inhibitory activity against certain viral proteases has been investigated in vitro, revealing potential as an antiviral agent. While further research is needed to fully understand its mechanisms of action, these findings highlight its significance in combating viral infections.
The synthesis of 3-Aminomethyl Benzamidine Dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the benzamidine core followed by functionalization at the 3-position with an aminomethyl group. The final step involves converting the free base into its dihydrochloride salt to improve solubility and stability. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are employed to ensure high yields and purity.
Quality control and analytical characterization are critical aspects of working with 3-Aminomethyl Benzamidine Dihydrochloride. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely used to confirm identity and assess purity. These methods provide detailed information about the compound's structure and integrity, ensuring that it meets the stringent requirements for pharmaceutical applications.
The pharmacokinetic properties of 3-Aminomethyl Benzamidine Dihydrochloride are also subjects of interest in drug development. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. These studies aim to optimize dosing regimens and predict potential side effects. Understanding these properties is essential for translating preclinical findings into effective clinical therapies.
Future directions for research on 3-Aminomethyl Benzamidine Dihydrochloride include exploring its potential as a lead compound for drug discovery programs. By modifying its structure through medicinal chemistry approaches, researchers can enhance its biological activity and selectivity. Additionally, computational methods such as molecular docking can be used to predict interactions with target proteins, guiding the design of novel derivatives.
The versatility of 3-Aminomethyl Benzamidine Dihydrochloride makes it a valuable tool in both academic research and industrial applications. Its ability to interact with diverse biological targets opens up numerous possibilities for therapeutic intervention. As our understanding of biological systems continues to evolve, compounds like 3-Aminomethyl Benzamidine Dihydrochloride will play an increasingly important role in developing innovative treatments for human diseases.
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